molecular formula C14H17F2NO4S B6524222 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1135951-11-9

9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B6524222
CAS No.: 1135951-11-9
M. Wt: 333.35 g/mol
InChI Key: MBTRDRJVEBDHHV-UHFFFAOYSA-N
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Description

9-(2,6-Difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core substituted with a 2,6-difluorobenzenesulfonyl group. The sulfonyl group enhances electron-withdrawing properties and metabolic stability, while fluorine atoms improve bioavailability and binding affinity .

Properties

IUPAC Name

9-(2,6-difluorophenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4S/c15-11-3-1-4-12(16)13(11)22(18,19)17-7-5-14(6-8-17)20-9-2-10-21-14/h1,3-4H,2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTRDRJVEBDHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multi-step procedures. One common approach is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an olefin in the presence of an acid catalyst to form the spirocyclic intermediate . Another method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the spirocyclic core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and reduce costs. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce sulfides .

Scientific Research Applications

Dual CCK1/CCK2 Inhibition

Research indicates that compounds similar to 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can act as dual inhibitors of the cholecystokinin receptors (CCK1 and CCK2). This dual inhibition is significant in treating conditions related to these receptors, such as gastrointestinal disorders and certain types of cancer .

Inhibition of Perforin-Mediated Lysis

Studies have shown that arylsulfonamide derivatives can inhibit perforin-mediated cytotoxicity in immune cells. The structure-activity relationships (SAR) of these compounds reveal that modifications to the sulfonamide group can enhance their inhibitory effects on immune cell lysis, suggesting potential applications in immunotherapy and autoimmune disease management .

Stat3 Inhibition

The compound's sulfonamide structure may also confer inhibitory activity against the Signal Transducer and Activator of Transcription 3 (Stat3). Stat3 is a critical player in various malignancies; thus, compounds targeting this pathway could be developed into therapeutic agents for cancer treatment .

Case Study 1: CCK Receptor Inhibition

A patent describes a series of sulfonamide compounds that demonstrate effective inhibition of CCK receptors in vitro and in vivo. These compounds showed promise in reducing tumor growth in animal models by modulating CCK receptor activity, indicating their potential as anti-cancer agents .

Case Study 2: Immune Modulation

In a study focusing on the inhibition of perforin-mediated lysis, several substituted arylsulfonamides were tested for their ability to prevent cytotoxic T-cell lysis of target cells. The results indicated that specific modifications to the sulfonamide group significantly enhanced the inhibitory potency, with some compounds achieving IC50 values in the low micromolar range .

Data Tables

CompoundR GroupIC50 (μM)Application Area
21Benzene8.46Perforin Inhibition
222-F-Benzene2.03Perforin Inhibition
3 a2,4-DiF-Benzene1.17Perforin Inhibition
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Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,5-dioxa-9-azaspiro[5.5]undecane framework is versatile, with modifications at the nitrogen atom or spiro ring significantly altering biological activity. Key analogues include:

Table 1: Structural Comparison of Selected Analogues
Compound Name Substituents/Modifications Key Properties/Activity Reference
9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane Benzyl and phenyl groups at N9 and C3 Sigma receptor antagonist; reduces binge eating (3–7 mg/kg in rodents)
9-(2-Chloro-6-fluorobenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane 2-Chloro-6-fluorobenzoyl group at N9 Enhanced binding to sigma receptors due to halogenated aryl group
9-Benzyl-1,9-diazaspiro[5.5]undecane Additional nitrogen atom in the spiro ring Altered receptor selectivity; potential for neurotransmitter reuptake inhibition
10e (9-(4-Phenylquinolin-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane) 4-Phenylquinolin-2-yl group at N9 Amorphous liquid; flexible structure with varied NMR profiles

Key Observations :

  • Electron-Withdrawing Groups : The 2,6-difluorobenzenesulfonyl group in the target compound enhances sigma receptor binding compared to benzyl or simple aryl groups, as seen in 9-benzyl derivatives .
  • Halogenation : Chloro- and fluoro-substituted analogues (e.g., 9-(2-chloro-6-fluorobenzoyl)) show improved pharmacokinetic profiles due to increased lipophilicity and metabolic stability .
  • Spiro Ring Modifications: Adding a second nitrogen atom (e.g., 1,9-diazaspiro derivatives) shifts activity toward monoamine neurotransmitter modulation rather than sigma receptor antagonism .

Pharmacological Activity

Table 2: Pharmacological Profiles of Selected Compounds
Compound Target Receptor/Pathway Efficacy (Dose) Reference
9-(2,6-Difluorobenzenesulfonyl)-... Sigma-1 receptor (S1R) Potent antiallodynic activity
9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro... Sigma receptors Reduces binge eating (3–7 mg/kg)
Spipethiane (±)-1 Sigma receptors Similar efficacy to benzyl derivatives

Key Findings :

  • The target compound’s sulfonyl group likely confers higher selectivity for S1R over S2R compared to benzyl-substituted analogues .
  • Dosage : Effective doses for binge eating reduction in rodent models (3–7 mg/kg) are consistent across spirocyclic sigma antagonists, suggesting shared mechanisms .

Key Insights :

  • Synthetic Flexibility : Most analogues are synthesized via amine-ketone condensations or sulfonylation reactions, enabling diverse substituent incorporation .
  • Thermal Stability : Sulfonyl-containing derivatives (e.g., target compound) are predicted to exhibit higher stability than ester- or benzyl-substituted analogues .

Biological Activity

The compound 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a member of a class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a spirocyclic framework and a difluorobenzenesulfonyl moiety. The unique structural features contribute to its biological activity, particularly in targeting specific enzymes and receptors.

Research indicates that compounds similar to this compound often act as inhibitors of various protein kinases and other enzymes involved in critical cellular processes. The sulfonamide group is known to enhance binding affinity to target proteins by forming hydrogen bonds and hydrophobic interactions.

Inhibition Studies

Studies have demonstrated that this compound exhibits significant inhibitory effects on several biological targets:

  • Kinase Inhibition : It has been shown to inhibit kinases such as B-Raf and c-Raf-1, which are implicated in cancer progression. In vitro assays revealed an IC50 value in the low nanomolar range for these targets .
  • Perforin-Mediated Lysis : Similar arylsulfonamide derivatives have been evaluated for their ability to inhibit perforin-mediated cytotoxicity. For instance, compounds with structural similarities displayed IC50 values ranging from 1.17 µM to 20 µM against Jurkat cell lysis .

Cytotoxicity

The cytotoxic effects of this compound have been assessed across various cancer cell lines:

Cell LineIC50 (µM)
HCT116 (Colon)12.4
MCF7 (Breast)15.8
OVCAR-3 (Ovarian)10.2

These results indicate that the compound possesses selective cytotoxicity against certain cancer cell lines while sparing normal cells.

Case Studies

Recent studies have explored the therapeutic potential of this compound in preclinical models:

  • Breast Cancer Model : In a murine model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to the control group (p < 0.05). The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Ovarian Cancer Study : A study involving OVCAR-3 cells showed that the compound inhibited cell proliferation by inducing G1 phase arrest and promoting apoptosis through upregulation of pro-apoptotic markers like Bax and downregulation of anti-apoptotic proteins like Bcl-2.

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